
N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to be a derivative of methanesulfonamide with multiple substituents, including a pyrazole ring, a thiophene moiety, and an ethoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insight into the structural and chemical properties of related sulfonamide derivatives, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related sulfonamide compounds, as described in the provided papers, involves the reaction of halophenyl methanesulfonamides with other reagents. For instance, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of a palladium catalyst yields methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This suggests that the synthesis of the target compound might also involve a palladium-catalyzed coupling reaction, possibly with a suitable halophenyl methanesulfonamide precursor and other reagents to introduce the pyrazole, thiophene, and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been reported . These compounds exhibit interesting conformational properties, such as variable dihedral angles that affect the overall molecular shape and intermolecular interactions. For example, the presence of a methyl group in the para position of the sulfonamide substituent can dramatically decrease the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angle . This information suggests that the molecular structure of the target compound may also exhibit conformational flexibility, which could influence its chemical reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. The presence of different substituents can affect the reactivity of the sulfonamide group and its ability to participate in various chemical reactions. For example, the N-H...N hydrogen bond formation between sulfonamide and pyridine moieties in related compounds suggests that the target compound may also form hydrogen bonds, which could be relevant in its interactions with biological targets or during crystallization .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific substituents. The provided papers do not directly discuss the properties of the target compound, but they do indicate that related compounds can form supramolecular structures through hydrogen bonding and π-π stacking interactions . These interactions can affect properties such as solubility, melting point, and crystal packing. Therefore, it can be inferred that the target compound may also exhibit unique physical and chemical properties influenced by its specific molecular structure and intermolecular interactions.
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-17-12-10-16(11-13-17)21-15-20(24-26(21)23(27)22-9-6-14-31-22)18-7-4-5-8-19(18)25-32(2,28)29/h4-14,21,25H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVITURZNCKGLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)
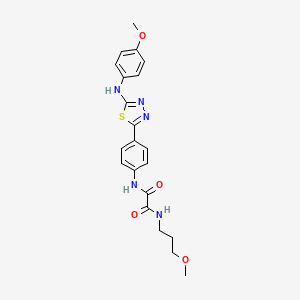
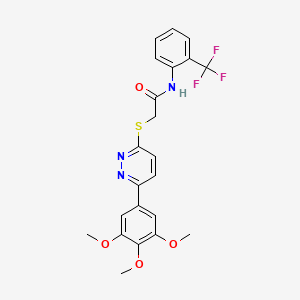
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
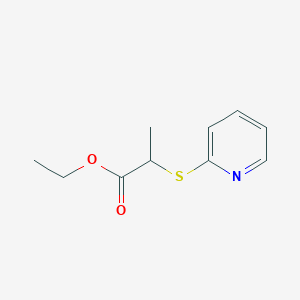
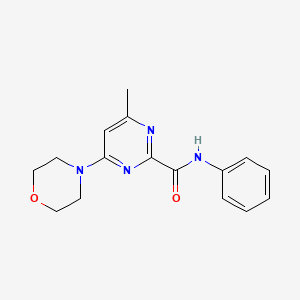
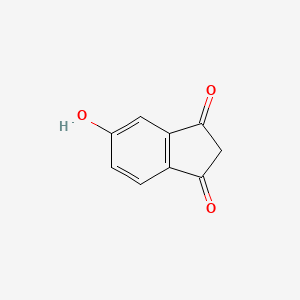
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)
![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
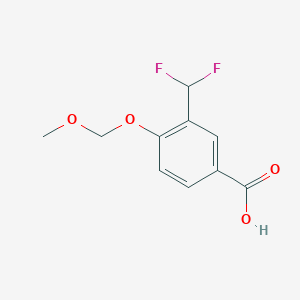
![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)